![molecular formula C12H10N3O3+ B163266 8-Hydroxy-5-deazaisoalloxazine CAS No. 133826-05-8](/img/structure/B163266.png)
8-Hydroxy-5-deazaisoalloxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-5-deazaisoalloxazine, also known as riboflavin, is a water-soluble vitamin that is essential for the growth and development of human beings. It is a yellow-orange colored compound that is found in various foods such as milk, eggs, and green vegetables. Riboflavin is important for the proper functioning of the body and is involved in various metabolic processes.
Wirkmechanismus
Riboflavin is converted into its active form, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD) in the body. These active forms of 8-Hydroxy-5-deazaisoalloxazine are involved in various enzymatic reactions in the body. FAD is a cofactor for various enzymes involved in the metabolism of carbohydrates, fats, and proteins. FMN is involved in the electron transport chain and is important for the production of ATP.
Biochemical and Physiological Effects
Riboflavin plays a crucial role in various metabolic processes in the body. It is involved in the synthesis of energy-rich molecules such as ATP. Riboflavin is also important for the proper functioning of the nervous system and the maintenance of healthy skin, hair, and nails. Riboflavin deficiency can lead to various health problems such as anemia, skin disorders, and vision problems.
Vorteile Und Einschränkungen Für Laborexperimente
Riboflavin is a widely used compound in various laboratory experiments. It is used as a cofactor for various enzymes and is involved in the synthesis of energy-rich molecules such as ATP. Riboflavin is also used as a fluorescent probe in various biochemical assays. However, one of the limitations of 8-Hydroxy-5-deazaisoalloxazine is its instability in light. Riboflavin can undergo photodegradation, which can lead to the formation of various degradation products.
Zukünftige Richtungen
Riboflavin has various potential applications in the field of medicine and biotechnology. It is being studied for its role in the prevention and treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Riboflavin is also being investigated for its potential use as a photosensitizer in photodynamic therapy. Furthermore, 8-Hydroxy-5-deazaisoalloxazine is being studied for its role in the production of biofuels and other industrial applications.
Conclusion
In conclusion, 8-Hydroxy-5-deazaisoalloxazine is an important compound that is involved in various metabolic processes in the body. It is synthesized by microorganisms, plants, and animals and is found in various foods. Riboflavin is important for the proper functioning of the body and is involved in various enzymatic reactions. Riboflavin has various potential applications in the field of medicine and biotechnology and is being studied for its role in the prevention and treatment of various diseases.
Synthesemethoden
Riboflavin is synthesized by microorganisms, plants, and animals. The industrial production of 8-Hydroxy-5-deazaisoalloxazine involves the fermentation of microorganisms such as Ashbya gossypii and Bacillus subtilis. The fermentation process involves the use of a nutrient-rich medium that contains various sources of carbon and nitrogen. The microorganisms are grown in large fermenters, and the 8-Hydroxy-5-deazaisoalloxazine is extracted from the fermentation broth using various separation techniques.
Wissenschaftliche Forschungsanwendungen
Riboflavin has been extensively studied for its role in various metabolic processes. It is involved in the metabolism of carbohydrates, fats, and proteins. Riboflavin is also important for the proper functioning of the nervous system and the maintenance of healthy skin, hair, and nails. Riboflavin deficiency can lead to various health problems such as anemia, skin disorders, and vision problems.
Eigenschaften
CAS-Nummer |
133826-05-8 |
---|---|
Produktname |
8-Hydroxy-5-deazaisoalloxazine |
Molekularformel |
C12H10N3O3+ |
Molekulargewicht |
244.23 g/mol |
IUPAC-Name |
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C12H9N3O3/c1-15-9-5-7(16)3-2-6(9)4-8-10(15)13-12(18)14-11(8)17/h2-5H,1H3,(H2,13,14,17,18)/p+1 |
InChI-Schlüssel |
CRCOWBHLRIKIGR-UHFFFAOYSA-O |
SMILES |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Kanonische SMILES |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Synonyme |
8-HMDI 8-hydroxy-5-deazaisoalloxazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.